![molecular formula C8H4F3NO B051966 4-Hydroxy-3-(trifluoromethyl)benzonitrile CAS No. 124811-71-8](/img/structure/B51966.png)
4-Hydroxy-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Hydroxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO . It is used as an intermediate in organic syntheses . It is also a novel electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery . It is oxidized preferably to carbonate solvents forming a low-impedance protective film .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-(trifluoromethyl)benzonitrile is represented by the SMILES notation: OC1=C(C=C(C=C1)C#N)C(F)(F)F .Chemical Reactions Analysis
4-Hydroxy-3-(trifluoromethyl)benzonitrile is used as an intermediate in organic syntheses . It is also used as an electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery . It is oxidized preferably to carbonate solvents forming a low-impedance protective film .Physical And Chemical Properties Analysis
4-Hydroxy-3-(trifluoromethyl)benzonitrile is a cream to brown or yellow powder . It has a melting point of 170-176°C . It is insoluble in water .Scientific Research Applications
Intermediate in Organic Syntheses
4-Hydroxy-3-(trifluoromethyl)benzonitrile is used as an intermediate in organic syntheses . This means it is a substance produced during the reaction that is further reacted to produce the final product. It plays a crucial role in the formation of complex organic molecules.
Electrolyte Additive for Lithium Nickel Manganese Oxide Cathode
This compound serves as a novel electrolyte additive for lithium nickel manganese oxide cathodes of high voltage lithium-ion batteries . The addition of this compound improves the performance and lifespan of these batteries.
Formation of Low-Impedance Protective Film
4-Hydroxy-3-(trifluoromethyl)benzonitrile is oxidized preferably to carbonate solvents, forming a low-impedance protective film . This film can protect the underlying material from corrosion or other types of degradation.
Pharmaceutical Applications
The trifluoromethyl group, which is part of the 4-Hydroxy-3-(trifluoromethyl)benzonitrile molecule, is found in many FDA-approved drugs . This suggests potential pharmaceutical applications for this compound, although specific uses are not mentioned in the sources.
Research Use
This compound is marked as "Research Use Only" , indicating its use in various scientific research fields. While the specific research applications are not detailed in the sources, it’s clear that this compound is valuable in research settings.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-3-(trifluoromethyl)benzonitrile is the lithium nickel manganese oxide cathode of high voltage lithium-ion batteries . This compound acts as a novel electrolyte additive, enhancing the performance and efficiency of these batteries .
Mode of Action
4-Hydroxy-3-(trifluoromethyl)benzonitrile interacts with its target by undergoing oxidation, preferably to carbonate solvents . This process results in the formation of a low-impedance protective film on the cathode . This film improves the stability and performance of the battery.
Biochemical Pathways
The biochemical pathway involved in the action of 4-Hydroxy-3-(trifluoromethyl)benzonitrile is the oxidation process . The compound is oxidized to form carbonate solvents, which then form a protective film on the lithium nickel manganese oxide cathode . This pathway enhances the battery’s efficiency and lifespan.
Pharmacokinetics
4-Hydroxy-3-(trifluoromethyl)benzonitrile is insoluble in water , which can influence its handling and storage.
Result of Action
The result of the action of 4-Hydroxy-3-(trifluoromethyl)benzonitrile is the formation of a low-impedance protective film on the lithium nickel manganese oxide cathode . This film improves the stability and performance of the battery, leading to a longer lifespan and higher efficiency.
Action Environment
The action of 4-Hydroxy-3-(trifluoromethyl)benzonitrile is influenced by environmental factors such as temperature and the presence of oxidizing agents . It is recommended to store the compound in a cool place, away from strong oxidizing agents . These precautions help maintain the compound’s stability and efficacy.
Future Directions
properties
IUPAC Name |
4-hydroxy-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIFYONUKBXFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382471 | |
Record name | 4-hydroxy-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124811-71-8 | |
Record name | 4-hydroxy-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124811-71-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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